molecular formula C28H29N3O4 B2829353 N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide CAS No. 1031994-30-5

N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

Cat. No. B2829353
M. Wt: 471.557
InChI Key: SSJGARDTIKHUGZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in various applications or industries might also be mentioned.



Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Antimicrobial Activity

Research by El‐Emary, Al-muaikel, and Moustafa (2002) on heterocycles based on sulfonamide compounds highlights their investigation into the antimicrobial properties of these substances. Their study synthesized and evaluated the antimicrobial activity of new heterocyclic compounds, which could suggest potential applications of similar sulfonamide structures in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Properties

Owa et al. (2002) explored the antitumor effects of sulfonamide compounds, revealing their potential as cell cycle inhibitors. This study sheds light on the pharmacophore structure and sensitive cellular pathways affected by these compounds, suggesting their utility in cancer treatment (Owa et al., 2002).

Herbicidal Activity

Moran (2003) discussed the herbicidal activity of sulfonamide-based compounds, providing evidence of their effectiveness across a broad spectrum of vegetation. This indicates the potential application of such compounds in agricultural settings to control unwanted plants (Moran, 2003).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and safety measures. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements in synthesis methods, or new reactions that the compound could undergo.


Please note that the availability and depth of this information can vary depending on how well-studied the compound is. For a less-studied compound, some of this information might not be available. For a well-studied compound, there could be a vast amount of information available in the scientific literature.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-17-6-5-7-20(14-17)27(32)31-25-21-15-18(2)8-10-22(21)30-26(25)28(33)29-13-12-19-9-11-23(34-3)24(16-19)35-4/h5-11,14-16,30H,12-13H2,1-4H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJGARDTIKHUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide

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